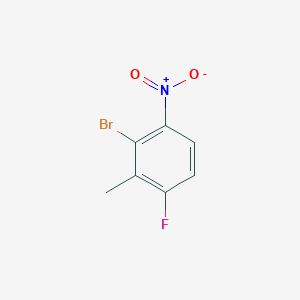

2-Bromo-4-fluoro-3-methyl-1-nitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

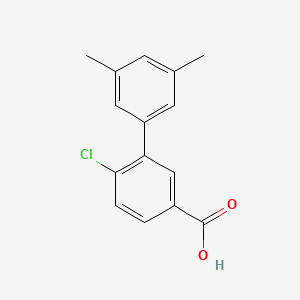

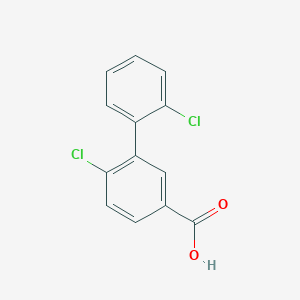

2-Bromo-4-fluoro-3-methyl-1-nitro-benzene is an organic compound that belongs to the class of aromatic halides. It is also known by other names such as 1-Bromo-2-methyl-5-nitrobenzene and 2-Bromo-4-nitrotoluene .

Molecular Structure Analysis

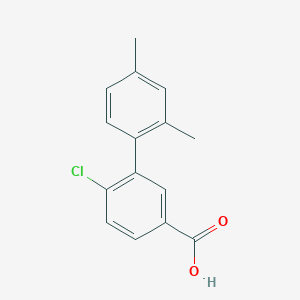

The molecular formula of 2-Bromo-4-fluoro-3-methyl-1-nitro-benzene is C7H5BrFNO2 . The molecular weight is 234.02 g/mol . The structure includes a benzene ring with bromo, fluoro, methyl, and nitro substituents .Physical and Chemical Properties Analysis

2-Bromo-4-fluoro-3-methyl-1-nitro-benzene is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación

Antimicrobial Agents Synthesis

2-Bromo-4-fluoro-3-methyl-1-nitro-benzene derivatives have been explored for their antimicrobial properties. New compounds containing fluoro, bromo, nitro, methyl, and other substituents on the benzene ring have been synthesized and demonstrated potent antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi. These compounds often exhibit superior activity compared to reference drugs, highlighting their potential as novel antimicrobial agents (Liaras et al., 2011).

Molecular Structure Studies

The compound's derivatives have been used to study molecular structure and intermolecular interactions, such as hydrogen bonding and π–π stacking interactions. These studies contribute to our understanding of how structural modifications influence physical and chemical properties, which is crucial for designing more efficient and targeted molecules (Kant et al., 2012).

Radiopharmaceuticals Synthesis

In the field of radiopharmaceuticals, derivatives of 2-Bromo-4-fluoro-3-methyl-1-nitro-benzene have been developed for potential use as bifunctional labeling agents. These compounds are prepared through nucleophilic substitution reactions and could be utilized in the synthesis of radiolabeled compounds for medical imaging, such as positron emission tomography (PET) (Namolingam et al., 2001).

Nucleophilic Aromatic Substitution Reactions

The compound and its derivatives have been explored in nucleophilic aromatic substitution reactions, leading to the creation of novel benzenes with specific substitution patterns. This research is significant for the development of new synthetic methodologies that can be applied in the synthesis of complex organic molecules, potentially useful in various chemical industries (Ajenjo et al., 2016).

Material Sciences

Research has also focused on the development of new materials through the synthesis of ion-pair charge transfer complexes, which exhibit intense near-IR absorption. These complexes, involving derivatives of 2-Bromo-4-fluoro-3-methyl-1-nitro-benzene, have potential applications in the development of optoelectronic devices and materials capable of near-IR light absorption (Yao et al., 2008).

Safety and Hazards

This compound is classified as toxic . The safety information includes several hazard statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propiedades

IUPAC Name |

3-bromo-1-fluoro-2-methyl-4-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-4-5(9)2-3-6(7(4)8)10(11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMCCNBQQUKSMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Br)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B6364306.png)

![6-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B6364317.png)